molecular formula C20H15F2N3O3S B2606250 N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899962-24-4

N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2606250
CAS No.: 899962-24-4
M. Wt: 415.41
InChI Key: MAKUNWFHXOUVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group and a tricyclic core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler organic precursors. This often involves the use of strong acids or bases as catalysts and high temperatures to facilitate ring closure.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is usually introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with a nucleophile present on the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the tricyclic core with the difluorophenyl group through a sulfanyl linkage, often using reagents like thiols and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the tricyclic core, potentially converting them to alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and the effects of difluorophenyl substitution.

Biology

Biologically, N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is investigated for its potential as a pharmacological agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-({5-methyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
  • N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}thio)acetamide

Uniqueness

The uniqueness of N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluorophenyl group and the specific arrangement of the tricyclic core are key factors that differentiate it from similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S/c1-2-25-19(27)18-17(12-5-3-4-6-15(12)28-18)24-20(25)29-10-16(26)23-11-7-8-13(21)14(22)9-11/h3-9H,2,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKUNWFHXOUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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